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Compound of Interest

Compound Name: 2-Amino-4-phenylpentan-1-ol

Cat. No.: B15322224

An extensive search of scientific literature and chemical databases has revealed no publicly
available experimental spectroscopic data (NMR, IR, MS) for the specific compound 2-Amino-
4-phenylpentan-1-ol. While data for structurally related molecules exists, direct spectral
information for this compound could not be located.

This guide, therefore, provides a theoretical overview of the expected spectroscopic
characteristics of 2-Amino-4-phenylpentan-1-ol based on its chemical structure. The
information presented is predictive and intended to guide researchers in the potential
identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Amino-4-
phenylpentan-1-ol. These predictions are based on the analysis of functional groups present
in the molecule and comparison with data from structurally similar compounds.

Table 1: Predicted *H NMR Data
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~71-73 Multiplet 5H Aromatic protons
(CeHs)
~35-37 Multiplet 2H -CH20H
~2.8-3.0 Multiplet 1H -CH(NH.)
~25-27 Multiplet 1H -CH(Ph)
~15-1.8 Multiplet 2H -CH:z- (at C3)
~12-14 Multiplet 2H -NH2
~0.9 Doublet 3H -CHs
Table 2: Predicted 3C NMR Data
Chemical Shift (ppm) Assighment
~ 140 - 145 Aromatic C (quaternary)
~128 - 130 Aromatic CH
~ 126 - 128 Aromatic CH
~65-70 -CH20H
~55-60 -CH(NH2)
~ 40 - 45 -CH(Ph)
~35-40 -CHa- (at C3)
~20-25 -CHs
Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (alcohol), N-H

3400 - 3200 Strong, Broad ]
stretch (amine)

3100 - 3000 Medium Aromatic C-H stretch

2960 - 2850 Strong Aliphatic C-H stretch

1600 - 1450 Medium Aromatic C=C stretch

~ 1600 Medium N-H bend (scissoring)

1050 - 1150 Strong C-O stretch (primary alcohol)

200 - 750 Strong Aromatic C-H out-of-plane
bend

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

179 Molecular lon [M]*

162 [M - NHs]*

148 [M - CH20H]*

91 Tropylium ion [C7H7]*

Experimental Protocols

As no experimental data was found, detailed, specific protocols for the acquisition of
spectroscopic data for 2-Amino-4-phenylpentan-1-ol cannot be provided. However, a general
methodology for the spectroscopic analysis of a similar organic compound is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.
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o Data Acquisition: Acquire *H and 3C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for *H). Standard acquisition parameters would be used,
with a sufficient number of scans to obtain a good signal-to-noise ratio.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are typically
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, a small amount can be analyzed neat using a
diamond ATR (Attenuated Total Reflectance) accessory. Alternatively, a KBr pellet can be
prepared. For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl
or KBr).

o Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400
cm1).

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source. For a relatively non-volatile compound like this, Electrospray
lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) would be appropriate.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be used if the compound is
sufficiently volatile and thermally stable.

o Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular
ion and common fragment ions.

o Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the
fragmentation pattern to gain structural information.

Workflow Visualization
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized organic compound.
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General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Data for 2-Amino-4-phenylpentan-1-ol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153222244#spectroscopic-data-nmr-ir-ms-of-2-amino-
4-phenylpentan-1-ol]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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